molecular formula C19H19N5O4S B2516770 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223771-07-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2516770
CAS No.: 1223771-07-0
M. Wt: 413.45
InChI Key: IQAQTWPKQRMLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocyclic systems. The molecular formula is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 436.52 g/mol. Key properties include:

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight436.52 g/mol
LogP2.4217
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area85.198 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit specific enzymes or receptors, thereby altering their functions. The presence of the thiazolo-pyrimidine moiety suggests potential interactions with pathways involved in cell signaling and proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytostatic Activity : A related compound showed cytostatic activity against the pancreas cancer DAN-G cell line, suggesting that structural analogs may possess similar properties .

Antimicrobial Activity

Preliminary studies have indicated that compounds within this chemical class exhibit moderate to significant antimicrobial activities against both bacterial and fungal strains. The effectiveness often correlates with lipophilicity; compounds with higher lipophilicity tend to show enhanced antibacterial properties.

Case Study: In Vitro Testing

In a study assessing the biological profile of related thiazolo-pyrimidine derivatives, compounds were tested against various cell lines to evaluate their anticancer properties. Notably:

  • Compound Efficacy : One derivative demonstrated an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating substantial inhibitory potential compared to established inhibitors like physostigmine .

Table of Biological Activity Results

Compound NameIC50 (μM)Activity Type
N-(2,3-dihydro-1,4-benzodioxin...acetamide46.42BChE Inhibition
Related Thiazolo-Pyrimidine Derivative157.31AChE Inhibition
7-Oxo Compound (similar structure)<50Cytotoxicity in DAN-G cells

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-15(21-12-3-4-13-14(9-12)28-8-7-27-13)10-24-11-20-17-16(18(24)26)29-19(22-17)23-5-1-2-6-23/h3-4,9,11H,1-2,5-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAQTWPKQRMLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.